Methyl 3-amino-5-methoxybenzoate
Overview
Description
“Methyl 3-amino-5-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO3 . It has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3
. This indicates the presence of a benzoate core structure with amino and methoxy functional groups attached at the 3rd and 5th positions, respectively . Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored at 2-8°C in a dark, dry place .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Related Compounds : Methyl 3-amino-5-methoxybenzoate is used in the synthesis of various chemical compounds. For instance, it has been utilized in the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a therapeutic compound (Wang Yu, 2008).
Photodynamic Therapy : It serves as a building block in synthesizing new compounds with potential in photodynamic therapy, a treatment method for cancer. For example, zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, showing high singlet oxygen quantum yield, have been synthesized for such purposes (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Biological and Pharmaceutical Research
- Antimicrobial and Antifungal Activities : Derivatives of this compound have been studied for their antimicrobial and antifungal activities. For instance, imino-4-methoxyphenol thiazole derived Schiff base ligandshave been synthesized and tested for their effectiveness against various bacterial and fungal species. These studies contribute to the development of new antimicrobial agents (H. M. Vinusha, K. Shivaprasad, S. Chandan, M. Begum, 2015).
- Antimitotic Agents and Tubulin Inhibitors : Research has also focused on the use of this compound derivatives as antimitotic agents and tubulin inhibitors, which are critical in cancer therapy. A study identified a compound with a 2-(3,4,5-trimethoxybenzoyl)-2-aminoindole nucleus as a potent antiproliferative agent targeting tubulin at the colchicine binding site, indicating its potential in cancer treatment (R. Romagnoli, P. Baraldi, T. Sarkar, et al., 2008).
Environmental and Microbial Applications
Biodegradation Studies : this compound and its derivatives have been used in studies focusing on the biodegradation of aromatic compounds. For example, research on Pseudomonas putida demonstrated its capability to metabolize methoxybenzoic acids, shedding light on environmental biodegradation processes (M. Donnelly, S. Dagley, 1980).
- otaxis Proteins in Bacteria**: Investigations into the methylation of chemotaxis proteins in Bacillus subtilis have revealed the involvement of methyl esters like this compound. These studies provide insights into bacterial motility and signal transduction mechanisms, which are crucial for understanding bacterial behavior and pathogenesis (J. A. Ahlgren, G. Ordal, 1983).
- Methyl Transfer Reactions in Microorganisms : this compound is also significant in the study of methyl transfer reactions in microorganisms like Sporomusa ovata. This research is vital for understanding microbial metabolism and the biochemical pathways involved in carbon transfer processes (E. Stupperich, R. Konle, 1993).
Safety and Hazards
“Methyl 3-amino-5-methoxybenzoate” is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . These correspond to hazards related to ingestion, skin contact, eye contact, and inhalation . The compound should be handled with appropriate personal protective equipment .
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-amino-5-methoxybenzoate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are subjects of ongoing research.
Properties
IUPAC Name |
methyl 3-amino-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-8-4-6(9(11)13-2)3-7(10)5-8/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZQNZFHGAVCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474041 | |
Record name | Methyl 3-amino-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217314-47-1 | |
Record name | Methyl 3-amino-5-methoxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60474041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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